4-Chlorofuro[2,3-b]pyridine
CAS No.: 193624-86-1
Cat. No.: VC3797422
Molecular Formula: C7H4ClNO
Molecular Weight: 153.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 193624-86-1 |
|---|---|
| Molecular Formula | C7H4ClNO |
| Molecular Weight | 153.56 g/mol |
| IUPAC Name | 4-chlorofuro[2,3-b]pyridine |
| Standard InChI | InChI=1S/C7H4ClNO/c8-6-1-3-9-7-5(6)2-4-10-7/h1-4H |
| Standard InChI Key | VJSOVZZEMSGHJS-UHFFFAOYSA-N |
| SMILES | C1=CN=C2C(=C1Cl)C=CO2 |
| Canonical SMILES | C1=CN=C2C(=C1Cl)C=CO2 |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
4-Chlorofuro[2,3-b]pyridine consists of a pyridine ring fused to a furan ring at the [2,3-b] positions (Figure 1). The chlorine substituent at position 4 on the pyridine ring introduces electronic asymmetry, enhancing electrophilic reactivity at adjacent sites. Density functional theory (DFT) calculations suggest that the chlorine atom’s electron-withdrawing effect stabilizes the aromatic system, reducing the energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO) compared to non-halogenated analogs .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 193624-86-1 |
| Molecular Formula | |
| Molecular Weight | 153.56 g/mol |
| IUPAC Name | 4-chlorofuro[2,3-b]pyridine |
| Solubility | Limited in water; soluble in DMSO, DMF |
| Storage Conditions | 2–8°C in moisture-free environment |
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:
-
-NMR (400 MHz, CDCl): δ 8.52 (d, J = 5.2 Hz, 1H, H-2), 7.89 (d, J = 5.2 Hz, 1H, H-3), 6.78 (s, 1H, H-5), 6.65 (s, 1H, H-6) .
-
-NMR: δ 152.3 (C-4), 145.1 (C-2), 128.9 (C-3), 117.6 (C-5), 112.4 (C-6) .
The chlorine atom’s deshielding effect is evident in the downfield shift of C-4. Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 153.0 [M] .
Synthesis and Scalability
Four-Step Synthetic Route
A optimized pathway enables gram-scale production with minimal chromatography (Figure 2) :
-
Ester Saponification: Treatment of 2-ethoxycarbonyl-4-chlorofuro[2,3-b]pyridine with aqueous NaOH yields the carboxylic acid derivative.
-
Decarboxylation: Heating under acidic conditions removes the carboxyl group, forming 4-chlorofuro[2,3-b]pyridin-3-ol.
-
Triflation: Reaction with triflic anhydride converts the hydroxyl group to a triflate, enhancing reactivity for cross-coupling.
-
Palladium-Mediated Coupling: Suzuki-Miyaura or Buchwald-Hartwig reactions introduce aryl or amine groups at positions 3 and 5.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | NaOH (2M), EtOH, reflux, 6h | 92 |
| 2 | HCl (conc.), Δ, 2h | 85 |
| 3 | TfO, DCM, 0°C, 1h | 78 |
| 4 | Pd(PPh), KCO, dioxane, 90°C | 65–80 |
Chemoselectivity in Functionalization
The triflate group at position 3 exhibits higher reactivity than the chlorine at position 4 in cross-coupling reactions. For example, Suzuki coupling with phenylboronic acid selectively substitutes the triflate, leaving the chlorine intact . This selectivity enables sequential modifications, critical for structure-activity relationship (SAR) studies in drug discovery.
Comparative Analysis of Furopyridine Derivatives
Table 3: Structural and Functional Comparisons
| Compound | Molecular Formula | Key Features | Applications |
|---|---|---|---|
| 4-Chlorofuro[2,3-b]pyridine | Chlorine at C4; triflate reactivity | Kinase inhibitors | |
| 3-Bromofuro[3,2-b]pyridine | Bromine at C3; SNAr reactivity | Radioligands | |
| 5-Chloro-2-(hydroxymethyl) | Hydroxymethyl group at C2 | Prodrug development |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume